molecular formula C13H16O5 B3028416 Methyl 3,4,5-trimethoxycinnamate CAS No. 20329-96-8

Methyl 3,4,5-trimethoxycinnamate

Cat. No.: B3028416
CAS No.: 20329-96-8
M. Wt: 252.26 g/mol
InChI Key: KLXHCGFNNUQTEY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4,5-trimethoxycinnamate is a natural phenylpropanoid ester belonging to the class of organic compounds known as coumaric acids and derivatives . It is the methyl ester of 3,4,5-trimethoxycinnamic acid (TMCA) and has been detected in various herbs and spices, as well as in plants like Piper longum , Hedysarum polybotrys , and Alstonia yunnanensis . This compound is a solid with a melting point of 99-100 °C and a molecular weight of 252.26 g/mol . It is for research use only and is not intended for diagnostic or therapeutic purposes. A significant body of research has elucidated the potent anti-inflammatory properties of synthetic this compound (MTC). In studies using RAW264.7 macrophages, MTC at concentrations of 5–20 µM suppressed the LPS + IFNγ-induced release of key pro-inflammatory mediators, including TNFα, IL-6, and IL-1β . The compound also significantly reduced levels of nitric oxide (NO)/iNOS and PGE2/COX-2 . Mechanistic studies indicate that this anti-inflammatory effect is achieved through the inhibition of the NF-κB signaling pathway, evidenced by a reduction in phospho-IκB and phospho-p65 proteins, as well as a decrease in NF-κB DNA binding and luciferase activity . Furthermore, MTC produces antioxidant activity by enhancing the DNA binding of the transcription factor Nrf2 and increasing ARE-luciferase activity . In a macrophage-adipocyte co-culture model, a relevant system for studying metabolic inflammation, MTC reduced the release of cytokines and chemokines (TNFα, IL-6, IL-1β, MCP-1, RANTES) while enhancing glucose uptake and activating AMPKα in adipocytes, suggesting potential applications in researching inflammation-linked metabolic disorders . Beyond its anti-inflammatory and metabolic effects, this compound and its parent acid exhibit a range of other bioactivities. The parent compound, TMCA, is an active metabolite of Polygala tenuifolia , a plant used in traditional medicine, and has been reported to possess anticonvulsant, sedative, and anti-stress activities, acting as a GABAA receptor agonist . Research also indicates that a related metabolite, 3,4,5-trimethoxycinnamate, can protect the heart from arrhythmias by suppressing L-type calcium current and shortening the action potential duration in cardiomyocytes . Handling Note: This product is for research use only, not for human use.

Properties

IUPAC Name

methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXHCGFNNUQTEY-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289631
Record name Methyl (E)-3,4,5-trimethoxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20329-96-8, 7560-49-8
Record name Methyl (E)-3,4,5-trimethoxycinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20329-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid, 3,4,5-trimethoxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (E)-3,4,5-trimethoxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20329-96-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99 - 100 °C
Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Biosynthesis

Isolation and Identification from Botanical Sources

Methyl 3,4,5-trimethoxycinnamate (B1233958) has been identified in a variety of plant species, where it contributes to the plant's chemical profile and potential biological activities. The process of isolating and identifying this compound involves meticulous extraction and analytical techniques.

Identification in Piper longum

Piper longum, commonly known as long pepper, is a significant natural source of Methyl 3,4,5-trimethoxycinnamate. thegoodscentscompany.com The compound is found in various parts of the plant, including the roots. thegoodscentscompany.com Isolation from P. longum typically involves extraction with solvents like petroleum ether and chloroform. journaljamps.comresearchgate.net Further purification is then carried out using techniques such as column chromatography. journaljamps.comresearchgate.net

Identification in Polygala tenuifolia and Polygalae Radix

This compound is a known constituent of Polygala tenuifolia and its root, Polygalae Radix. nih.govnih.govnih.gov In a study on the chemical constituents of the roots of P. tenuifolia, this compound (referred to as 3,4,5-trimethoxycinnamic acid methyl ester in the study) was one of twenty-three compounds isolated. nih.gov Its identification was confirmed by comparing its 1D-NMR (¹H and ¹³C) spectral data with previously reported values. nih.gov Research has highlighted this compound as one of the active components responsible for the cognitive-enhancing effects traditionally associated with Polygala tenuifolia. nih.gov

Detection in Other Plant Species

Beyond Piper longum and Polygala tenuifolia, this compound has been reported in several other plant species. These include:

Piper arborescens nih.gov

Hedysarum polybotrys nih.gov

Alstonia yunnanensis : It is described as a natural phenylpropanoid found in the herbs of this plant. thegoodscentscompany.com

Brassica nigra (Black mustard)

This widespread presence across different plant families underscores the compound's role in plant metabolism.

Biosynthetic Pathways and Precursors

The biosynthesis of this compound involves the esterification of its precursor, 3,4,5-trimethoxycinnamic acid, with methanol (B129727). nih.gov 3,4,5-trimethoxycinnamic acid itself is a derivative of cinnamic acid and belongs to the class of organic compounds known as coumaric acids and their derivatives. hmdb.ca These are aromatic compounds characterized by a cinnamic acid moiety. hmdb.ca The synthesis of 3,4,5-trimethoxycinnamic acid can be achieved through chemical reactions like the Perkin and Knoevenagel reactions. nih.gov

The biosynthesis of this compound is part of the broader phenylpropanoid pathway in plants, which is responsible for the synthesis of a wide variety of secondary metabolites.

Synthetic Methodologies and Chemical Modifications

Chemical Synthesis Approaches

The creation of methyl 3,4,5-trimethoxycinnamate (B1233958) itself, and its core precursor, 3,4,5-trimethoxycinnamic acid, can be achieved through several established synthetic routes.

Fischer Esterification

The most direct route to methyl 3,4,5-trimethoxycinnamate is the Fischer esterification of 3,4,5-trimethoxycinnamic acid. ontosight.ainih.gov This classic acid-catalyzed esterification reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). nih.govmasterorganicchemistry.com

The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. nih.gov The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com A study described a specific synthesis where 3,4,5-trimethoxycinnamic acid was dissolved in methanol with sulfuric acid and refluxed for 3 hours, resulting in a 93% yield of this compound. nih.gov

Other Synthetic Routes for Precursors (e.g., Perkin Reaction, Condensation)

The precursor, 3,4,5-trimethoxycinnamic acid (TMCA), can be synthesized through various condensation reactions. nih.gov

The Perkin reaction is a well-known method for preparing cinnamic acids and their analogs. organicreactions.org This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. youtube.com For TMCA, this would involve 3,4,5-trimethoxybenzaldehyde (B134019) and acetic anhydride.

The Knoevenagel condensation provides another efficient route. This method involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. nih.govsciencemadness.org One documented green chemistry approach involves the solvent-free condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid, using ammonium (B1175870) bicarbonate as a catalyst, which produced 3,4,5-trimethoxycinnamic acid in a 73% yield. sciencemadness.org

The Wittig reaction is also employed for the synthesis of TMCA. tandfonline.com This reaction involves treating an aldehyde, in this case, 3,4,5-trimethoxybenzaldehyde, with a phosphorus ylide (Wittig reagent). A specific synthesis reported the use of a Wittig salt prepared from triphenylphosphine (B44618) and ethyl 2-bromoacetate to react with 3,4,5-trimethoxybenzaldehyde, yielding 3,4,5-trimethoxycinnamic acid in 52% yield. tandfonline.com

Derivatization and Analogues Synthesis

The structural scaffold of 3,4,5-trimethoxycinnamic acid is a versatile starting point for the synthesis of a wide array of derivatives, primarily by modifying its carboxyl group. nih.gov

Ester and Amide Analogues of 3,4,5-Trimethoxycinnamic Acid

A broad range of ester and amide analogues of TMCA have been synthesized to explore their structure-activity relationships. nih.gov The synthesis of these derivatives typically involves coupling reactions. nih.govnih.gov Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov In some cases, TMCA is first converted to the more reactive 3,4,5-trimethoxycinnamoyl chloride to facilitate the reaction. nih.gov

A series of ester derivatives were prepared through condensation reactions, while amides were generated using an EDCI/HOBt coupling system, both resulting in high yields. nih.gov Another approach utilized an innovative two-step chemo-enzymatic flow method for efficient esterification and amidation, highlighting a move towards more sustainable synthetic methodologies. researchgate.net

Table 1: Synthesis of Ester and Amide Analogues of 3,4,5-Trimethoxycinnamic Acid

Piplartine-Inspired Analogues

Piplartine, a naturally occurring phenylpropanoid imide, has served as an inspiration for the synthesis of new 3,4,5-trimethoxycinnamate analogues. mdpi.comnih.gov In one study, a series of thirteen piplartine-inspired esters were prepared from 3,4,5-trimethoxycinnamic acid. mdpi.com The synthesis maintained the core 3,4,5-trimethoxycinnamate structure while introducing various alkyl and aryl substituents in the alcohol portion of the ester. mdpi.com

Two main synthetic methods were employed:

Fischer Esterification: For simple alkyl esters (methyl, ethyl, propyl, isopropyl), the synthesis involved refluxing 3,4,5-trimethoxycinnamic acid with the corresponding alcohol (e.g., methanol, ethanol) and a catalytic amount of concentrated sulfuric acid. mdpi.com

Steglich Esterification: For more complex alcohols, a coupling reaction using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (B109758) was utilized. mdpi.com This method was used to synthesize esters with moieties like benzyl (B1604629) alcohol, furfuryl alcohol, and (-)-borneol. mdpi.com

Table 2: Synthesis of Selected Piplartine-Inspired Esters

Acrylamide (B121943) Derivatives

A series of 3,4,5-trimethoxyphenyl acrylamides have been synthesized and evaluated for their biological activities. tandfonline.com The synthetic route involved a coupling reaction between 3,4,5-trimethoxycinnamic acid and various aliphatic amines. tandfonline.com This amidation was carried out in dry dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent, 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions, and triethylamine (B128534) (TEA) as a base. The reaction mixture was stirred at room temperature for 24 hours to yield the desired acrylamide derivatives in good yields. tandfonline.com

Pharmacological Investigations and Biological Activities

Anti-inflammatory Activities

MTC has demonstrated notable anti-inflammatory effects in various experimental models. These activities are primarily attributed to its ability to modulate key inflammatory pathways and mediators.

In Vitro Studies in Macrophage Models (e.g., RAW264.7)

Research utilizing RAW264.7 macrophages, a widely used cell line for studying inflammation, has provided significant insights into the anti-inflammatory mechanisms of MTC. nih.govresearchgate.net When these macrophages are stimulated with inflammatory agents like lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory molecules. nih.gov

Studies have shown that MTC can suppress the release of several key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). smolecule.comresearchgate.net It also effectively reduces the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two potent inflammatory mediators. smolecule.comresearchgate.net This reduction is linked to the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net

Furthermore, MTC has been observed to influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a critical regulator of inflammation. smolecule.com It achieves this by reducing the phosphorylation of IκB and p65 proteins, which in turn leads to a decrease in NF-κB DNA binding and its transcriptional activity. researchgate.net Interestingly, at higher concentrations, MTC has also been shown to increase the levels of the anti-inflammatory cytokine IL-10. nih.gov

Mediator/PathwayEffect of MTCReference
TNF-α, IL-6, IL-1β ReleaseSuppressed smolecule.comresearchgate.net
Nitric Oxide (NO) ProductionReduced smolecule.com
Prostaglandin E2 (PGE2) LevelsReduced smolecule.com
iNOS and COX-2 LevelsReduced researchgate.net
NF-κB PathwayInhibited researchgate.net
IL-10 LevelsIncreased (at higher concentrations) nih.gov

Modulation of Macrophage-Adipocyte Interactions

Chronic inflammation in adipose tissue, characterized by the interaction between macrophages and adipocytes, is a key factor in the development of metabolic disorders. nih.govfrontiersin.org MTC has been investigated for its ability to modulate this interaction. researchgate.netdntb.gov.ua

In co-culture models of RAW264.7 macrophages and 3T3-L1 adipocytes, MTC has been shown to prevent inflammation. researchgate.net Specifically, pre-treatment with MTC before stimulation with inflammatory agents resulted in a significant reduction in the release of pro-inflammatory molecules such as TNFα, IL-6, IL-1β, monocyte chemoattractant protein-1 (MCP-1), and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). researchgate.net This suggests that MTC can disrupt the inflammatory crosstalk between macrophages and adipocytes.

Antioxidant Potential

In addition to its anti-inflammatory properties, MTC exhibits significant antioxidant activity, helping to protect cells from damage caused by oxidative stress.

Nrf2 Pathway Modulation

A key mechanism underlying the antioxidant effects of MTC involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. smolecule.com Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. researchgate.net

Studies in RAW264.7 macrophages have shown that treatment with MTC leads to enhanced DNA binding of Nrf2 and an increase in the activity of the antioxidant response element (ARE)-luciferase reporter gene. researchgate.net This activation of the Nrf2/ARE pathway is crucial for cellular defense against oxidative stress. smolecule.com

ActivityEffect of MTCReference
DNA Binding of Nrf2Enhanced researchgate.net
ARE-luciferase ActivityIncreased researchgate.net

Cardiovascular System Effects

Emerging research suggests that MTC may have beneficial effects on the cardiovascular system. One of the notable activities reported is its potential as a vasorelaxant. researchgate.net While direct studies on MTC's vasorelaxant properties are ongoing, related compounds and derivatives have shown promise in this area. For instance, some synthetic chalcones with a 3,5-dimethoxy-4-hydroxybenzene moiety have demonstrated potent vasorelaxant effects. mdpi.com

Furthermore, MTC has been investigated for its potential antiarrhythmic effects. medchemexpress.comthegoodscentscompany.com Studies have indicated that it may help protect the heart from arrhythmias by inhibiting calcium channels. thegoodscentscompany.comnih.gov Specifically, it has been shown to shorten the action potential duration in cardiomyocytes in a concentration-dependent manner and suppress L-type calcium currents. nih.gov

Antitumor and Anticancer Research

The 3,4,5-trimethoxycinnamate (B1233958) scaffold is a privileged structure in the design of potential antitumor agents. nih.gov Derivatives of this compound have been synthesized and evaluated for their efficacy against various cancer types. nih.govnih.gov

Derivatives of 3,4,5-trimethoxycinnamic acid have shown cytotoxic activity against a range of cancer cell lines. For example, a dihydroartemisinin (B1670584) ester derivative containing the TMCA moiety (Ester S5) exhibited significant antitumor activity. nih.gov Its cytotoxicity was evaluated against several human cancer cell lines, with results indicating potent effects, particularly against the A549 lung cancer cell line. nih.gov Notably, the cytotoxicity of this ester on normal hepatic L-02 cells was weak, suggesting a degree of selectivity for cancer cells. nih.gov

Another area of research involves chalcones featuring the 3,4,5-trimethoxyphenyl group, which have been designed as mitotic arresters. nih.gov These compounds have shown potent cytotoxicity against human leukemia cell lines at nanomolar concentrations and have been found to inhibit the growth of human breast cancer cells. nih.gov

Table 1: Cytotoxicity of TMCA Ester Derivative (S5) on Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (μM)
PC-3Prostate Cancer17.22
SGC-7901Gastric Cancer11.82
A549Lung Cancer0.50
MDA-MB-435sMelanoma5.33
L-02Normal Hepatic Cells58.65

Data sourced from a study on dihydroartemisinin esterified with TMCA. nih.gov

The antitumor effects of 3,4,5-trimethoxycinnamate derivatives are attributed to several mechanisms of action. One key mechanism is the inhibition of the c-MET tyrosine-protein kinase. nih.gov An ester derivative of TMCA and tyrosol showed moderate antitumor activity against MDA-MB-231 human breast cancer cells, with c-MET inhibition identified as a possible mechanism. nih.gov

Furthermore, compounds containing the 3,4,5-trimethoxyphenyl structure, such as certain chalcones, have been shown to act as microtubule destabilizing agents. nih.gov They interfere with the assembly of microtubules, leading to mitotic arrest in cancer cells and subsequently inducing apoptosis. nih.gov

Some TMCA amides have been explored as inhibitors of MetAP2 (methionine aminopeptidase (B13392206) 2) and have demonstrated inhibitory effects on the growth of human umbilical vein endothelial cells (HUVECs), suggesting anti-angiogenic potential. nih.gov Piplartine, a naturally occurring TMCA amide, has been shown to be effective against various cancers and is known to increase reactive oxygen species (ROS) levels within cancer cells, contributing to their death. nih.gov

Antiviral Activities

The 3,4,5-trimethoxycinnamic acid (TMCA) structure has also been utilized in the development of antiviral agents. nih.gov To date, the most effective antiviral analogues reported are primarily TMCA esters. nih.gov These compounds have been investigated for activity against a variety of viruses, including Hepatitis B virus (HBV), Severe Acute Respiratory Syndrome (SARS) coronavirus, and influenza A virus. nih.gov

One notable example is Rescinnamine, a TMCA ester, which has exhibited significant inhibitory effects against the SARS-CoV. The minimal inhibitory concentration of Rescinnamine against the virus was found to be 10 μM. nih.gov This highlights the potential of TMCA derivatives as a structural basis for the design of novel antiviral therapies. nih.gov

Anti-Hepatitis B Virus (HBV) Investigations

While 3,4,5-trimethoxycinnamic acid (TMCA), the parent compound of Methyl 3,4,5-trimethoxycinnamate, is utilized in the design of antiviral agents, including those targeting the Hepatitis B virus (HBV), the majority of effective antiviral analogues reported are ester derivatives of TMCA. jst.go.jp For instance, a series of sixteen phenylpropionic acid analogues were synthesized and evaluated for their anti-HBV effects. jst.go.jp Within this series, ester S30 demonstrated notable HBV inhibitory activity. jst.go.jp

Furthermore, other ester derivatives of TMCA have shown significant anti-HBV activity. Ester S31, a derivative of caudatin (B1257090), exhibited potent anti-HBV activity, and another ester, S32, derived from andrographolide, also displayed a moderate anti-HBV effect. jst.go.jp The 3-O-(3,4,5-trimethoxy)cinnamoyl caudatin derivative, in particular, was found to possess a novel mechanism of anti-HBV action by interfering with HBV enhancers and promoters. The structure-activity relationship (SAR) studies suggest that the TMCA group is favorable for enhancing anti-HBV activity. jst.go.jp However, specific investigations into the anti-HBV activity of this compound itself are not extensively documented in the reviewed literature.

Central Nervous System (CNS) Activities

Derivatives of 3,4,5-trimethoxycinnamic acid have been reported to exhibit a range of activities within the central nervous system, including antinarcotic, neuroprotective, and anticonvulsant effects. jst.go.jp

Anticonvulsant and Sedative Effects

The parent compound, 3,4,5-trimethoxycinnamic acid (TMCA), has been reported to possess both anticonvulsant and sedative properties. jst.go.jpresearchgate.net Research indicates that this compound (M-TMCA) is one of the primary bioactive components found in the serum of rats following the oral administration of Polygalae Radix, a traditional medicine used for treating insomnia and anxiety. nih.gov

In a study investigating the sedative effects of compounds derived from Polygalae Radix, M-TMCA was shown to prolong hexobarbital-induced sleeping time in mice. This finding suggests that this compound contributes to the sedative properties of the plant extract. The anti-stress effects of TMCA are thought to be mediated by the suppression of norepinephrine (B1679862) content in the locus coeruleus. jst.go.jp

GABAa/BZ Receptor Agonism

The anticonvulsant and sedative activities of 3,4,5-trimethoxycinnamic acid (TMCA) are believed to be mediated through its action as an agonist at the GABAa/benzodiazepine (BZ) receptor complex. jst.go.jpresearchgate.netspringermedizin.de Studies have shown that the anti-seizure effects of TMCA can be blocked by flumazenil, a known GABAA/BZ receptor antagonist. As a major bioactive metabolite of TMCA that exhibits sedative effects, it is plausible that this compound also interacts with the GABAA/BZ receptor system, although direct binding studies for the methyl ester are not extensively detailed in the available research.

Neuroprotective Studies

TMCA ester and amide analogues have been generally reported to possess neuroprotective effects. jst.go.jp While direct neuroprotective studies on this compound in neuronal cells are limited, a synthetic form of the compound has been shown to exhibit anti-inflammatory and antioxidant activities in RAW264.7 macrophages. ufpb.br Specifically, it reduced the release of pro-inflammatory cytokines and decreased the production of nitric oxide and prostaglandin E2. ufpb.br Such anti-inflammatory and antioxidant properties are often associated with neuroprotective mechanisms.

Antiepileptic Research

Research into the antiepileptic properties has largely focused on the parent compound, 3,4,5-trimethoxycinnamic acid (TMCA), and its derivatives as a class. researchgate.net TMCA has demonstrated antiepileptic activity in various animal models. researchgate.net While this compound is a known bioactive metabolite, specific research focusing on its individual antiepileptic potential is not prominently featured in the reviewed scientific literature.

Antinarcotic Potential via Serotonergic Receptor Modulation

A series of derivatives of 3,4,5-trimethoxycinnamic acid have been synthesized and evaluated for their potential as antinarcotic agents. nih.gov These studies have shown that certain derivatives can significantly suppress the naloxone-induced morphine withdrawal syndrome in mice. nih.gov The underlying mechanism for this effect is suggested to be the modulation of the serotonergic system, specifically through agonism at the 5-HT(1A) receptor. nih.gov While it is not explicitly stated whether this compound was among the derivatives tested in these particular antinarcotic studies, other research has indicated that derivatives of TMCA can have preferential inhibitory activity on dopamine (B1211576) and serotonin (B10506) receptors, suggesting a potential role in modulating serotonergic pathways. biodeep.cn

Antimicrobial Activities

This compound has been evaluated for its ability to inhibit the growth of various microorganisms, including bacteria and fungi. The structural characteristics of the compound, particularly the trimethoxyphenyl group, play a significant role in its antimicrobial profile.

Antibacterial Efficacy

The antibacterial effects of this compound are not as extensively documented as its other biological activities. While some studies on plant extracts containing this compound have shown antibacterial action, the specific contribution of this compound to this effect is not always clear. For instance, research on derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) has suggested that an aromatic ring lacking methoxyl groups is important for antibacterial activity, implying that the trimethoxy substitution may not be optimal for targeting bacteria.

Studies on the crude extracts of Melicope glabra, which contains this compound, have been reported to possess antibacterial properties. nj.gov Similarly, trichostachine, a compound isolated from Piper nigrum, has demonstrated antibacterial activity by inhibiting quorum sensing. semanticscholar.org However, specific minimum inhibitory concentration (MIC) values for this compound against a broad range of bacterial species are not prominently available in the current literature.

Antifungal Efficacy

In contrast to its antibacterial properties, the presence of the trimethoxyphenyl group in cinnamic acid derivatives has been highlighted as crucial for their antifungal activity. Research has shown that esters of 3,4,5-trimethoxycinnamic acid exhibit notable efficacy against various fungal strains.

A study evaluating a series of cinnamic and benzoic acid esters against three strains of Candida albicans (ATCC-76645, LM-106, and LM-23) included this compound in its screening. figshare.commedchemexpress.com While other analogues in the study, such as methyl caffeate and methyl 2-nitrocinnamate, were identified as the most potent compounds with MIC values of 128 µg/mL, the study underscores the potential of this class of compounds as antifungal agents. figshare.commedchemexpress.com The findings suggest that molecular characteristics, including the substitution pattern on the aromatic ring, are key determinants of the antifungal action. figshare.com

Membrane Damage Mechanisms

The precise mechanisms by which this compound may exert antimicrobial effects through membrane damage are not yet fully elucidated. However, studies on related compounds and extracts provide some insights. Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a key initiator of inflammatory responses. researchgate.net While much of the research on this compound focuses on its anti-inflammatory effects by suppressing responses to LPS in macrophages, this does not directly detail its action on the bacterial membrane itself. researchgate.netresearchgate.net

Research on other antimicrobial agents demonstrates that membrane disruption is a common mechanism. For example, the antimicrobial peptide CAP18, isolated from rabbits, shows broad activity against both Gram-positive and Gram-negative bacteria. medchemexpress.com The potential for this compound to interact with and disrupt the integrity of microbial cell membranes remains an area for further investigation.

Antiparasitic Activities

Cinnamate (B1238496) derivatives, including this compound, have emerged as a promising scaffold in the development of new antiparasitic agents, particularly against protozoan parasites like Trypanosoma cruzi.

Trypanocidal Effects (e.g., against Trypanosoma cruzi)

Trypanosoma cruzi is the causative agent of Chagas disease, a significant health issue for which new treatments are needed. researchgate.net Research into analogues of this compound has revealed potent trypanocidal activity. For example, an ester analogue, (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate, demonstrated significant activity against both the epimastigote and trypomastigote forms of T. cruzi, with IC50 values of 28.21 ± 5.34 μM and 47.02 ± 8.70 μM, respectively. researchgate.net

Interestingly, comparative studies have indicated that small modifications to the ester group can influence the compound's potency. For instance, ethyl 3,4,5-trimethoxycinnamate was found to have better leishmanicidal activity than this compound, suggesting that the nature of the alkyl group can modulate its antiparasitic effects. researchgate.netresearchgate.net

Interactive Data Table: Trypanocidal Activity of a this compound Analogue

CompoundParasite FormIC50 (μM)
(E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylateT. cruzi Epimastigote28.21 ± 5.34
(E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylateT. cruzi Trypomastigote47.02 ± 8.70

Mechanisms of Parasite Inhibition (e.g., oxidative stress, mitochondrial damage, pore formation)

The trypanocidal action of 3,4,5-trimethoxycinnamate derivatives appears to be multifactorial, involving the induction of severe stress and damage to the parasite's cellular structures. Investigations into the mechanism of action of active analogues have revealed that they induce oxidative stress within the parasite. researchgate.net

Furthermore, these compounds have been shown to cause mitochondrial damage, which is a critical blow to the parasite's energy metabolism and survival. researchgate.net Electron microscopy studies have provided visual evidence of the damage inflicted upon the parasites, revealing the formation of pores in the cell membrane and subsequent leakage of the cytoplasmic contents. researchgate.net This combination of induced oxidative stress, mitochondrial dysfunction, and direct membrane damage culminates in the death of the parasite. researchgate.netresearchgate.net

Mechanistic Elucidation at Cellular and Molecular Levels

Signaling Pathway Modulation

MTC has been shown to interfere with several key signaling pathways that are central to cellular responses to stress and inflammation.

Methyl 3,4,5-trimethoxycinnamate (B1233958) has demonstrated significant anti-inflammatory activity by regulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. abmole.com In studies using RAW264.7 macrophages, MTC treatment suppressed the release of pro-inflammatory mediators such as TNFα, IL-6, and IL-1β. abmole.com The mechanism for this suppression involves the inhibition of the NF-κB pathway. Specifically, MTC was found to reduce the phosphorylation of IκB (inhibitor of NF-κB) and the p65 subunit of NF-κB. abmole.com This action prevents the degradation of IκB and the subsequent translocation of the active p65 subunit to the nucleus, ultimately leading to a reduction in NF-κB's DNA binding and transcriptional activity. abmole.com

Table 1: Effect of Methyl 3,4,5-trimethoxycinnamate on NF-κB Pathway Components

ParameterObserved Effect in RAW264.7 MacrophagesReference
Phospho-IκB Protein LevelsReduction abmole.com
Phospho-p65 Protein LevelsReduction abmole.com
NF-κB DNA Binding ActivityReduction abmole.com
NF-κB Luciferase Reporter ActivityReduction abmole.com

While derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), such as certain synthetic amides, have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically enhancing ERK1/2 activation, direct evidence detailing the specific involvement of this compound with MAPK signaling is not extensively documented in the reviewed scientific literature. nih.gov The primary focus of existing research on the methyl ester has been on other pathways like NF-κB and AMPKα. abmole.com

This compound has been identified as an activator of AMP-activated protein kinase α (AMPKα), a key regulator of cellular energy homeostasis. abmole.com In a co-culture model of RAW264.7 macrophages and 3T3-L1 adipocytes, MTC enhanced glucose uptake in the adipocytes. abmole.com This effect is linked to its ability to activate AMPKα. When the macrophage layer was stimulated to create an inflammatory environment, which typically deactivates adipocyte AMPKα, pretreatment with MTC at concentrations of 10 and 20 μM significantly inhibited this deactivation. abmole.com This suggests that MTC's ability to maintain AMPKα activation may contribute to its beneficial metabolic effects under inflammatory conditions. abmole.com

Table 2: AMPKα Activation by this compound in an Adipocyte-Macrophage Co-culture

Cell TypeConditionMTC ConcentrationEffect on AMPKαReference
3T3-L1 AdipocytesInflammatory stimulation of co-cultured macrophages5 μMNo significant effect abmole.com
3T3-L1 AdipocytesInflammatory stimulation of co-cultured macrophages10 μMSignificant inhibition of deactivation abmole.com
3T3-L1 AdipocytesInflammatory stimulation of co-cultured macrophages20 μMSignificant inhibition of deactivation abmole.com

Ion Channel and Receptor Interactions

MTC also exhibits effects on ion channels and receptors, which contributes to its pharmacological profile, particularly its influence on cardiac and neuronal cells.

Research has pointed to the potential of this compound to act as an inhibitor of L-type calcium channels. nih.gov One of the major metabolites of Polygala tenuifolia, identified as 3,4,5-trimethoxycinnamate, markedly suppressed the L-type calcium current in cardiomyocytes in a concentration-dependent manner. nih.gov This inhibitory action on calcium influx is believed to be a key mechanism behind the observed antiarrhythmic effects, as it can shorten the action potential duration and suppress abnormal electrical activities in the heart. nih.gov

The activity related to the GABAA/benzodiazepine (BZ) receptor complex has been primarily attributed to 3,4,5-trimethoxycinnamic acid (TMCA), the parent acid of this compound. nih.govnih.gov Studies have shown that TMCA exhibits anti-seizure and sedative effects by acting as an agonist at the GABAA/BZ receptor. nih.govnih.gov However, the reviewed literature does not provide direct evidence to confirm that this compound itself shares this specific agonistic activity at the GABAA/BZ receptor. The esterification of the carboxylic acid group can significantly alter the pharmacological properties of a molecule.

Serotonergic 5-HT1A Receptor Binding

The serotonergic system, particularly the 5-HT1A receptor, is a critical target for various therapeutic agents. These receptors are G-protein-coupled receptors involved in neuromodulation. nih.gov The functional activity at 5-HT1A receptors can be assessed by measuring agonist-induced [35S]GTPγS binding in vitro. nih.gov This technique allows researchers to characterize the efficacy and potency of compounds that interact with the receptor. nih.gov

However, a review of the current scientific literature reveals a lack of specific studies investigating the direct binding or functional activity of this compound at the serotonergic 5-HT1A receptor. While its parent compound, 3,4,5-trimethoxycinnamic acid (TMCA), has been noted for anticonvulsant and sedative activities, potentially acting as a GABAA/BZ receptor agonist, its interaction with the serotonergic system, and specifically the 5-HT1A receptor, remains uncharacterized. nih.gov

Oxidative Stress Response and Antioxidant Pathways

Reactive Oxygen Species (ROS) Modulation

This compound, a natural phenylpropanoid, demonstrates significant antioxidant properties through its ability to modulate reactive oxygen species (ROS). nih.gov The accumulation of ROS is a key factor in cellular damage and the progression of inflammatory diseases. Research has shown that MTC can suppress factors that lead to ROS formation. For instance, in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), MTC was found to inhibit the production of nitric oxide (NO), a reactive nitrogen species, by downregulating the expression of inducible nitric oxide synthase (iNOS). nih.gov This anti-inflammatory and antioxidant activity is linked to its capacity to interfere with pro-inflammatory signaling pathways that contribute to oxidative stress. nih.gov The broader class of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives has also been recognized for its ability to mitigate oxidative stress by reducing intracellular ROS production. nih.gov

Nrf2/ARE Pathway Activation

A key mechanism behind the antioxidant effects of MTC is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. nih.gov The Nrf2 pathway is a primary cellular defense system against oxidative stress, regulating the expression of numerous antioxidant and cytoprotective genes. nih.gov

Studies have demonstrated that MTC treatment in RAW264.7 macrophage cells leads to the activation of Nrf2. nih.gov This was confirmed through DNA binding assays, which showed that MTC significantly enhanced the binding of Nrf2 to DNA in a concentration-dependent manner. Furthermore, a reporter gene assay revealed that MTC treatment increased ARE-luciferase activity, confirming that Nrf2 activation leads to the transcription of target genes. nih.gov This is the first evidence directly linking MTC to the activation of the Nrf2 pathway. nih.gov

Table 1: Effect of MTC on Nrf2 DNA Binding in RAW264.7 Cells

MTC Concentration (µM)Approximate Fold Increase in Nrf2 DNA Binding
5~3.0x
10~3.2x
20~5.2x

Data sourced from a study on RAW264.7 macrophages. nih.gov

Protein Target Identification and Interaction (e.g., Molecular Docking Studies)

Molecular docking is a computational technique used to predict how a small molecule, such as MTC, might bind to a specific protein target. This information is invaluable for identifying potential mechanisms of action.

Targets in Anticancer Mechanisms

Several proteins are critical in cancer progression, making them key targets for novel therapeutic agents. These include CTNNB1 (Catenin Beta 1), STAT3 (Signal Transducer and Activator of Transcription 3), HIF1A (Hypoxia-Inducible Factor 1 Subunit Alpha), HSP90AA1 (Heat Shock Protein 90 Alpha Family Class A Member 1), and ERBB2 (Erb-B2 Receptor Tyrosine Kinase 2). While derivatives of the parent compound TMCA have shown some antitumor activity, specific interaction data for MTC with these targets is limited. nih.gov A review of current research, including molecular docking studies, did not yield specific findings on the direct interaction between this compound and the following protein targets.

Table 2: Anticancer Protein Target Interaction Status for MTC

Protein TargetGene NameReported Interaction/Docking Study Findings
Catenin Beta 1CTNNB1No specific studies found.
Signal Transducer and Activator of Transcription 3STAT3No specific studies found.
Hypoxia-Inducible Factor 1 Subunit AlphaHIF1ANo specific studies found.
Heat Shock Protein 90 Alpha Family Class A Member 1HSP90AA1No specific studies found.
Erb-B2 Receptor Tyrosine Kinase 2 (HER2)ERBB2No specific studies found.

Targets in Antiparasitic Mechanisms

The search for new antiparasitic drugs involves identifying compounds that can inhibit essential proteins in parasites like Leishmania. Potential targets include CRK1 (Cdc2-related kinase 1), MPK13 (Mitogen-activated protein kinase 13), GSK3B (Glycogen synthase kinase 3 beta), AKR (Aldo-keto reductase), UCE-1 (Ubiquitin-conjugating enzyme 1), and UCE-2 (Ubiquitin-conjugating enzyme 2). Despite the broad biological activities of natural phenylpropanoids, there is currently no available scientific literature or molecular docking data detailing the interaction of this compound with these specific antiparasitic protein targets.

Table 3: Antiparasitic Protein Target Interaction Status for MTC

Protein TargetOrganism Context (Example)Reported Interaction/Docking Study Findings
Cdc2-related kinase 1CRK1 (Leishmania)No specific studies found.
Mitogen-activated protein kinase 13MPK13 (Leishmania)No specific studies found.
Glycogen synthase kinase 3 betaGSK3B (Leishmania)No specific studies found.
Aldo-keto reductaseAKR (Leishmania)No specific studies found.
Ubiquitin-conjugating enzyme 1UCE-1 (Leishmania)No specific studies found.
Ubiquitin-conjugating enzyme 2UCE-2 (Leishmania)No specific studies found.

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Biological Activities

The length of the alkyl chain in the ester portion of 3,4,5-trimethoxycinnamate (B1233958) derivatives plays a crucial role in their biological activity. nih.govresearchgate.net Research has shown that altering the chain length can modulate the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with its target.

For instance, in studies evaluating antileishmanial activity, increasing the ester chain length from a methyl to an ethyl group has been shown to enhance potency. Ethyl 3,4,5-trimethoxycinnamate demonstrated greater leishmanicidal activity than its methyl counterpart, a finding attributed to increased lipophilicity that facilitates passage across the parasite's membrane. mdpi.comresearchgate.net However, this trend is not always linear; a continual increase in chain length does not invariably lead to better activity and can sometimes be detrimental. For example, in a study of p-coumaric acid derivatives, while the ethyl ester was more potent than the methyl ester, the butyl ester showed the lowest potency. mdpi.com

Table 1: Effect of Ester Chain Length on Leishmanicidal Activity

CompoundEster MoietyRelative Leishmanicidal Activity
Methyl 3,4,5-trimethoxycinnamateMethyl (-CH₃)Active
Ethyl 3,4,5-trimethoxycinnamateEthyl (-CH₂CH₃)More Active than Methyl Ester mdpi.comresearchgate.net

The substitution pattern on the aromatic ring is a critical determinant of the biological profile of cinnamic acid derivatives. The three methoxy (B1213986) groups at the 3, 4, and 5 positions of the phenyl ring in this compound are a hallmark of this compound and are vital for many of its activities. nih.govresearchgate.net

Studies have highlighted the importance of the number and position of these methoxy groups. For example, research on inhibitors of cell adhesion molecules indicated that the trimethoxy substitution pattern was a key feature for activity. researchgate.net In other contexts, such as the inhibition of acetylcholinesterase and butyrylcholinesterase, investigations have suggested that having electron-withdrawing substituents on the benzene (B151609) ring is detrimental to activity. nih.gov This implies that the electron-donating nature of the methoxy groups is beneficial for certain biological actions. The presence of these groups can influence the molecule's electronic properties and its ability to form hydrogen bonds, thereby affecting its interaction with biological targets.

The α,β-double bond in the acrylate (B77674) structure of this compound is another crucial element for its biological activity. nih.govresearchgate.net This unsaturated bond confers a specific spatial arrangement and electronic distribution to the molecule.

This feature is part of the phenylpropanoid chemical structure that connects the phenyl ring to the ester group. researchgate.net The rigidity and planarity imparted by this double bond are often essential for fitting into the active site of enzymes or the binding pocket of receptors. SAR studies have consistently shown that the presence of this C=C double bond is a critical factor for the activity of thiocinnamates and thionocinnamates, which are analogs of cinnamic acid esters. nih.govresearchgate.net In many derivatives, this bond exists in the (E)-configuration (trans), which orients the phenyl and ester groups in a specific, often more stable and biologically active, conformation. phytojournal.com

The three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on the biological activity of 3,4,5-trimethoxycinnamate derivatives. Specific stereoisomers of a compound can exhibit vastly different potencies, as biological targets like enzymes and receptors are themselves chiral.

For example, in a series of 3,4,5-trimethoxycinnamate derivatives synthesized to evaluate antileishmanial activity, the (E)-configuration of the α,β-double bond was a common feature among active compounds. researchgate.net Furthermore, the introduction of other chiral centers, such as a bornyl radical in the ester moiety, highlighted the importance of stereochemistry. The (E)-(-)-bornyl 3-(3,4,5-trimethoxyphenyl)-acrylate derivative was identified as the most potent antileishmanial agent in one study, indicating that the specific spatial arrangement of this bulky, rigid substituent is crucial for its interaction with the biological target. researchgate.net

Table 2: Key Structural Features and Their Impact on Activity

Structural FeatureModificationImpact on Biological ActivityReference
Ester MoietyIncreasing chain length (Methyl to Ethyl)Increased leishmanicidal activity mdpi.comresearchgate.net mdpi.comresearchgate.net
Aromatic Ring SubstituentsPresence of 3,4,5-trimethoxy groupsCritical for anti-inflammatory and other activities researchgate.net researchgate.net
α,β-Double BondPresence of the C=C double bondEssential for the activity of cinnamate (B1238496) analogs nih.govresearchgate.net nih.govresearchgate.net
StereochemistrySpecific stereoisomers (e.g., (E)-(-)-bornyl ester)Can lead to significantly higher potency researchgate.net researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models use statistical methods to derive mathematical equations that describe how physicochemical properties (descriptors) of a molecule relate to its potency.

For cinnamate derivatives, QSAR studies have provided valuable insights. For example, a QSAR study on antitubercular cinnamic acid derivatives revealed that geometrical and electronic properties were the key descriptors influencing their activity. In the context of antileishmanial agents, 3D-QSAR models have been developed for piplartine analogues, which share the 3,4,5-trimethoxyphenyl moiety with this compound. researchgate.net These models help in understanding the three-dimensional structural requirements for activity and can guide the design of new, more potent compounds. By identifying the critical descriptors—such as shape, size, and electronic features—QSAR provides a rational basis for optimizing the structure of this compound to enhance its desired biological effects.

Pharmacokinetic and Bioavailability Research

Absorption and Distribution Studies

Direct studies detailing the absorption and distribution of Methyl 3,4,5-trimethoxycinnamate (B1233958) are not extensively available in the current scientific literature. However, research on similar compounds, such as methyl cinnamate (B1238496), suggests that it is likely to be rapidly absorbed after oral administration. nih.gov In studies with methyl cinnamate, both the ester and its parent acid, cinnamic acid, were quickly absorbed, with only a small fraction of the initial dose being found in the lower gastrointestinal tract. nih.gov It is important to note that no ester was detected in the peripheral blood of dosed rats and rabbits, indicating rapid hydrolysis either in the gut or during first-pass metabolism in the liver. nih.gov

Given its structure as an ester, Methyl 3,4,5-trimethoxycinnamate is anticipated to readily cross biological membranes due to its lipophilic nature. This characteristic would facilitate its absorption from the gastrointestinal tract into the bloodstream. Once in circulation, it is expected to be distributed throughout the body. However, due to its rapid metabolism, the distribution profile of the intact ester is likely to be transient.

Metabolism Pathways (e.g., ester hydrolysis by plasma esterases)

The primary metabolic pathway for this compound is expected to be the hydrolysis of its ester bond. nih.gov This reaction is catalyzed by plasma esterases, enzymes abundant in the blood, which would swiftly convert this compound into its constituent parts: 3,4,5-trimethoxycinnamic acid (TMCA) and methanol (B129727). nih.gov This rapid hydrolysis is a common fate for many ester-containing compounds in the body.

The resulting TMCA then undergoes further metabolic transformations. Studies in rats have shown that the metabolism of TMCA is complex, involving several key reactions:

O-demethylation: The removal of one or more of the methoxy (B1213986) groups from the phenyl ring.

Hydrogenation: The saturation of the double bond in the cinnamic acid side chain.

Conjugation: The attachment of glucuronic acid or sulfate (B86663) to the molecule, which increases its water solubility and facilitates its excretion.

The gut microbiota plays a significant role in the metabolism of TMCA. These microorganisms are capable of carrying out demethylation and hydrogenation reactions that may not occur in the host's tissues.

The following table summarizes the identified metabolites of 3,4,5-trimethoxycinnamic acid in rats, highlighting the contribution of intestinal microorganisms.

DoseMetaboliteExcretion (% of dose in 24h urine)
3,4,5-Trimethoxycinnamic acid
Unchanged acid35.5
3,4,5-Trimethoxyphenylpropionic acid13.0
4-Hydroxy-3,5-dimethoxycinnamic acid1.5
4-Hydroxy-3,5-dimethoxyphenylpropionic acid0.5
3-Hydroxy-4,5-dimethoxycinnamic acid1.0
3-Hydroxy-4,5-dimethoxyphenylpropionic acid0.5
3,5-Dihydroxy-4-methoxyphenylpropionic acid0.5
3,4-Dihydroxy-5-methoxyphenylpropionic acidtrace
3,5-Dihydroxyphenylpropionic acidtrace
3-Methoxy-4,5-dihydroxyphenylpropionic acidtrace
3,4,5-Trimethoxyphenylpropionic acid
Unchanged acid26.5
3,4,5-Trimethoxycinnamic acid0.5
4-Hydroxy-3,5-dimethoxyphenylpropionic acid1.0
3-Hydroxy-4,5-dimethoxyphenylpropionic acid1.0
3,5-Dihydroxy-4-methoxyphenylpropionic acid1.0
3,4-Dihydroxy-5-methoxyphenylpropionic acidtrace
3,5-Dihydroxyphenylpropionic acid1.0
3-Methoxy-4,5-dihydroxyphenylpropionic acidtrace

Data adapted from studies on the metabolism of 3,4,5-trimethoxycinnamic acid in rats.

Bioavailability Assessments of this compound and its Precursors

While specific bioavailability data for this compound is not available, studies on its primary metabolite, 3,4,5-trimethoxycinnamic acid (TMCA), have indicated that it has rapid oral absorption and high bioavailability in rat plasma. This suggests that once this compound is hydrolyzed to TMCA, the resulting acid is readily available to the systemic circulation.

Advanced Analytical and Spectroscopic Characterization Methods in Research

In Vitro Assay Methodologies

To investigate the biological activities of Methyl 3,4,5-trimethoxycinnamate (B1233958), a variety of in vitro assays are utilized. These assays provide a controlled environment to study the compound's effects at the cellular and molecular levels.

Enzyme-Linked Immunosorbent Assays (ELISAs)

Enzyme-Linked Immunosorbent Assays (ELISAs) are a widely used method to quantify the levels of specific proteins, such as cytokines and chemokines, in cell culture supernatants. In studies involving RAW264.7 macrophages, ELISAs have been employed to measure the production of pro-inflammatory cytokines. nih.gov Research has shown that Methyl 3,4,5-trimethoxycinnamate, at concentrations of 5–20 µM, suppressed the lipopolysaccharide (LPS) and interferon-gamma (IFNγ)-induced release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in these cells. nih.gov Furthermore, in a co-culture system of macrophages and 3T3-L1 adipocytes, the compound reduced the secretion of TNF-α, IL-6, IL-1β, monocyte chemoattractant protein-1 (MCP-1), and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). nih.gov

Griess Assay

The Griess assay is a colorimetric method used to determine the concentration of nitrite, an indicator of nitric oxide (NO) production. In the context of inflammation research, it is used to assess the activity of inducible nitric oxide synthase (iNOS). Studies on RAW264.7 macrophages have utilized the Griess assay to evaluate the effect of this compound on NO production. nih.gov These experiments demonstrated that the compound suppressed the LPS and IFNγ-induced levels of NO in the cell supernatants, indicating an anti-inflammatory effect. nih.gov

Enzyme Immunoassays

Enzyme immunoassays (EIAs) are another type of immunoassay used to detect and quantify specific molecules. They have been applied in the study of this compound to measure the levels of prostaglandin (B15479496) E2 (PGE2). nih.gov Research has shown that in RAW264.7 macrophages stimulated with LPS and IFNγ, this compound led to a reduction in PGE2 levels, which is associated with the activity of cyclooxygenase-2 (COX-2). nih.gov

In-cell Cytoblot

The in-cell cytoblot technique is an immunoassay performed on fixed cells to quantify the levels of intracellular proteins. This method was used to assess the levels of key proteins in inflammatory signaling pathways in RAW264.7 cells treated with this compound. nih.gov The results revealed a reduction in the levels of phosphorylated IκB and phosphorylated p65 proteins, along with a decrease in total IκB. nih.gov These findings suggest that the compound interferes with the NF-κB signaling pathway. nih.gov

Reporter Gene Assays

Reporter gene assays are a powerful tool for studying the regulation of gene expression. They involve linking a reporter gene (e.g., luciferase) to a specific regulatory DNA sequence, such as a transcription factor response element. In the investigation of this compound, reporter gene assays have been used to measure the transcriptional activities of NF-κB and Nrf2. nih.gov These studies showed that the compound produced a reduction in NF-κB-mediated luciferase activity in stimulated RAW264.7 cells. nih.gov Conversely, treatment with this compound resulted in an increase in antioxidant response element (ARE)-luciferase activity, indicating an activation of the Nrf2 antioxidant pathway. nih.gov

Table 2: Summary of In Vitro Assay Findings for this compound

AssayCell LineKey FindingReference
ELISARAW264.7 MacrophagesSuppressed LPS+IFNγ-induced release of TNF-α, IL-6, and IL-1β. nih.gov
ELISAMacrophage-Adipocyte Co-cultureReduced release of TNF-α, IL-6, IL-1β, MCP-1, and RANTES. nih.gov
Griess AssayRAW264.7 MacrophagesSuppressed LPS+IFNγ-induced NO levels. nih.gov
Enzyme ImmunoassayRAW264.7 MacrophagesReduced LPS+IFNγ-induced PGE2 levels. nih.gov
In-cell CytoblotRAW264.7 MacrophagesReduced levels of phospho-IκB and phospho-p65 proteins. nih.gov
Reporter Gene AssayRAW264.7 MacrophagesReduced NF-κB DNA binding and luciferase activity. nih.gov
Reporter Gene AssayRAW264.7 MacrophagesEnhanced DNA binding of Nrf2 and increased ARE-luciferase activity. nih.gov

Glucose Uptake Assays

The influence of this compound on cellular glucose metabolism has been a key area of investigation. Glucose uptake assays are critical for understanding how this compound may modulate insulin (B600854) sensitivity and energy metabolism, which are crucial factors in metabolic diseases. nih.govnih.gov

In a notable study, the effect of this compound on glucose uptake was evaluated in a co-culture of RAW264.7 macrophages and 3T3-L1 adipocytes. nih.gov The assay utilized 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-d-glucose (2-NBDG), a fluorescent glucose analog, to quantify glucose absorption by the adipocytes. The findings revealed that this compound significantly enhanced glucose uptake in the 3T3-L1 adipocytes. nih.gov This effect is proposed to be linked to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov Treatment of the adipocytes with insulin served as a positive control, showing a marked increase in 2-NBDG uptake. nih.gov

These assays typically involve incubating cells with the test compound before introducing the labeled glucose analog. revvity.com The amount of internalized analog, which is proportional to glucose uptake, is then measured using a fluorometer or a scintillation counter, depending on the label used (fluorescent or radioactive). nih.govrevvity.com The results from such studies provide valuable insights into the potential of this compound as a modulator of glucose metabolism.

Cell Viability Assays

Determining the cytotoxic or cytoprotective effects of this compound is fundamental to assessing its therapeutic window. Cell viability assays are routinely employed to measure the dose-dependent effects of the compound on various cell lines. promega.comabcam.comnih.gov

One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govuludag.edu.tr This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. uludag.edu.trnih.gov

Research on derivatives of 3,4,5-trimethoxycinnamic acid, the parent compound of this compound, has utilized such assays to evaluate their cytotoxic potential against various cancer cell lines. nih.gov For instance, an ester derivative, S9, exhibited cytotoxicity against PC-3, HeLa, A549, and BEL7404 cells with IC50 values of 80, 64, 172, and 212 μM, respectively. nih.gov While this data is for a related compound, it highlights the methodological approach that is also applicable to studying this compound. The selection of cell lines and the concentration range of the compound are critical parameters in these studies.

LIVE/DEAD BacLight Kit for Membrane Integrity

The integrity of the cell membrane is a key indicator of cell health and is particularly relevant when assessing the antimicrobial properties of a compound. The LIVE/DEAD BacLight Bacterial Viability Kit is a specialized fluorescent assay used to distinguish between live and dead bacteria based on their membrane integrity. fishersci.co.ukthermofisher.comthermofisher.com

This kit contains two nucleic acid stains: SYTO 9 and propidium (B1200493) iodide. thermofisher.com SYTO 9 is a green-fluorescent stain that can permeate both intact and damaged cell membranes, thus staining all bacteria in a population. In contrast, propidium iodide is a red-fluorescent stain that can only enter cells with compromised membranes. thermofisher.com Consequently, live bacteria with intact membranes fluoresce green, while dead bacteria with damaged membranes fluoresce red. The ratio of green to red fluorescence provides a quantitative measure of bacterial viability.

While specific studies using the LIVE/DEAD BacLight Kit for this compound were not identified in the provided search results, this method is a standard and powerful tool for evaluating the antibacterial activity of natural products. Its application would provide crucial information on the compound's ability to disrupt bacterial cell membranes.

Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot)

To understand the mechanism of action of this compound as a potential enzyme inhibitor, enzyme kinetic studies are indispensable. These studies can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency (Ki value). wikipedia.org2minutemedicine.com

The Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation, is a classic method used for this purpose. wikipedia.orglibretexts.orgmedschoolcoach.com It plots the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). medschoolcoach.com The pattern of changes in the plot in the presence of an inhibitor reveals the mechanism of inhibition. wikipedia.org

For example, a competitive inhibitor increases the apparent Km (Michaelis constant) without affecting Vmax (maximum velocity), resulting in lines with different x-intercepts but the same y-intercept on the Lineweaver-Burk plot. libretexts.org Conversely, a pure non-competitive inhibitor decreases Vmax without changing Km, leading to lines with the same x-intercept but different y-intercepts. wikipedia.org Mixed inhibitors affect both Km and Vmax. researchgate.net

While specific Lineweaver-Burk plots for this compound were not found, studies on related compounds from the same chemical class have utilized this method. For instance, dihydrobenzoxanthones and alkylated flavones isolated from Artocarpus elasticus were identified as mixed-type inhibitors of human neutrophil elastase using Lineweaver-Burk and Dixon plots. researchgate.net This approach is directly applicable to characterizing the enzymatic targets of this compound.

Advanced Microscopy Techniques (e.g., Scanning Electron Microscopy for Cellular Effects)

Advanced microscopy techniques provide visual evidence of the morphological changes induced by a compound at the cellular level. Scanning Electron Microscopy (SEM) is a powerful tool for observing the surface topography of cells and detecting alterations in cell shape, membrane integrity, and cell-cell interactions.

While specific SEM studies on the cellular effects of this compound were not detailed in the provided results, this technique is widely used in pharmacological research. For instance, in the context of antimicrobial studies, SEM can visualize damage to bacterial cell walls, such as pore formation, cell lysis, or changes in cell shape, after treatment with an active compound. Similarly, when studying effects on cancer cells, SEM can reveal signs of apoptosis or necrosis, such as cell shrinkage, membrane blebbing, or the formation of apoptotic bodies. The application of SEM would offer a detailed visualization of the impact of this compound on target cells.

Computational and In Silico Approaches

Molecular Docking Simulations

Computational methods, particularly molecular docking simulations, have become integral to drug discovery and development for predicting the binding affinity and interaction patterns between a small molecule and a target protein. nih.gov

Molecular docking studies can provide valuable insights into the potential molecular targets of this compound and the structural basis for its biological activity. These simulations computationally place the ligand (this compound) into the binding site of a receptor and calculate a binding energy or score, which is indicative of the binding affinity. nih.gov

For example, research on fumagillin (B1674178) analogues, which share structural similarities with cinnamic acid derivatives, utilized molecular modeling with human methionine aminopeptidase-2 (MetAP2) to guide their synthesis. nih.gov This highlights how computational approaches can be used to identify and optimize interactions with a specific enzyme target. Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of its target protein, thereby explaining its inhibitory mechanism at a molecular level.

Network Pharmacology Analysis

Network pharmacology is an innovative approach in drug discovery and traditional medicine research that investigates the complex interactions between chemical compounds, biological targets, and diseases from a network perspective. This methodology allows for a holistic understanding of the mechanisms of action of bioactive molecules. While specific network pharmacology studies focusing exclusively on this compound (MTC) are not extensively available in publicly accessible research, analyses of plant extracts known to contain MTC, such as from Polygala tenuifolia, provide valuable insights into its potential biological activities.

Research on Polygala tenuifolia extracts, which contain a variety of bioactive compounds including MTC, has utilized network pharmacology to elucidate their therapeutic mechanisms, particularly in the context of neurological and inflammatory conditions. ontosight.aigenome.jp These studies identify multiple potential protein targets and signaling pathways through which the constituents of Polygala tenuifolia may exert their effects.

A network pharmacology analysis of the active components of Polygala tenuifolia identified several key pathways that may be modulated by its constituent compounds. ontosight.ai Given that MTC is a known component of this plant, it is plausible that it contributes to the observed effects on these pathways. nih.gov The study highlighted the following significant pathways:

Neuroactive Ligand-Receptor Interaction: This pathway is crucial for neuronal communication and is a primary target for many drugs affecting the central nervous system. Perturbations in this pathway are associated with various neurological and psychiatric disorders. nih.gov

Serotonergic Synapse: This pathway is involved in the regulation of mood, sleep, and appetite. The modulation of serotonergic signaling is a key mechanism of action for many antidepressant and anxiolytic drugs. nih.gov

Dopaminergic Synapse: This pathway plays a central role in reward, motivation, and motor control. Dysregulation of dopaminergic signaling is implicated in conditions such as Parkinson's disease and addiction.

The potential involvement of MTC in modulating these pathways is supported by the known neurological effects of Polygala tenuifolia extracts. ontosight.ai

Table 1: Potential Pathways for Polygala tenuifolia Components Identified Through Network Pharmacology

Pathway NamePotential Therapeutic Relevance
Neuroactive Ligand-Receptor InteractionNeurological and psychiatric disorders nih.gov
Serotonergic SynapseMood disorders, anxiety nih.gov
Dopaminergic SynapseNeurodegenerative diseases, addiction

It is important to note that these findings are based on the analysis of a complex plant extract, and further research is required to delineate the specific contribution of this compound to the modulation of these pathways.

Omics Methodologies (e.g., Gene Ontology, Pathway Analyses)

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, coupled with bioinformatics analyses like Gene Ontology (GO) and pathway enrichment, provide a comprehensive view of the biological processes affected by a given compound. As with network pharmacology, specific omics studies on this compound are limited. However, research on extracts from Polygala tenuifolia offers a valuable proxy for understanding the potential biological impact of MTC.

Gene Ontology (GO) analysis is a bioinformatic tool used to annotate genes and their products and to identify characteristic biological attributes. GO analysis of targets of Polygala tenuifolia extracts has revealed enrichment in several biological processes, molecular functions, and cellular components related to the nervous system.

Table 2: Representative Gene Ontology (GO) Terms Enriched by Polygala tenuifolia Extract Targets

GO CategoryEnriched Term
Biological Process Regulation of synaptic plasticity
Neuron projection development
Regulation of neurotransmitter levels
Molecular Function Neurotransmitter receptor activity
Ion channel binding
Growth factor receptor binding
Cellular Component Synapse
Dendrite
Axon

These enriched GO terms suggest that the bioactive compounds in Polygala tenuifolia, including potentially MTC, may influence fundamental aspects of neuronal function and communication.

Pathway analysis, often utilizing databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), helps to identify the signaling pathways that are significantly affected by a compound or extract. genome.jp Studies on Polygala tenuifolia have implicated several pathways in its mechanism of action. ontosight.ai

One study investigating the anti-inflammatory effects of MTC in RAW264.7 macrophages provides some insight into its molecular targets. nih.gov This research demonstrated that MTC can suppress the production of pro-inflammatory mediators. While a full omics analysis was not performed, the study points towards the modulation of inflammatory signaling pathways.

The sedative-hypnotic effects of Polygala tenuifolia extracts have been linked to the regulation of neurotransmitter pathways. ontosight.ai Specifically, the tryptophan-serotonin-melatonin and tyrosine-norepinephrine-adrenaline pathways were identified as being key regulated pathways. foodb.ca This aligns with the findings from network pharmacology and suggests that compounds within the extract, such as MTC, may contribute to these effects.

Synergistic and Combinatorial Studies

Synergistic Interactions with Conventional Therapeutic Agents (e.g., Antibiotics)

While direct studies on the synergistic interactions of Methyl 3,4,5-trimethoxycinnamate (B1233958) with antibiotics are limited in the current scientific literature, research on its parent compound, 3,4,5-trimethoxycinnamic acid (TMCA), and its derivatives provides valuable insights into its potential. The structural similarity suggests that Methyl 3,4,5-trimethoxycinnamate may exhibit comparable synergistic behaviors.

A review of studies on cinnamic acid derivatives has highlighted their potential to enhance the efficacy of conventional drugs, particularly in cancer therapy. The combination of these bioactive compounds with established chemotherapeutic agents has been shown to improve cytotoxicity against cancer cells, inhibit cell migration, and even reverse drug resistance mdpi.com.

Research on synthetic amides derived from TMCA has demonstrated significant synergistic effects when combined with certain chemotherapeutic drugs. For instance, in studies involving HeLa and IMR-32 cancer cell lines, specific TMCA amides, when used alongside colcemid and hydroxyurea, led to enhanced cell cycle inhibition, arresting cells in the G2-M phase nih.gov. This potentiation of activity suggests that the presence of the 3,4,5-trimethoxyphenyl moiety, a core feature of this compound, may play a crucial role in these synergistic interactions. The enhanced activation of ERK1/2 and MAPK pathways was also noted in these combination treatments, indicating a molecular basis for the observed synergy nih.gov.

These findings underscore the potential of this compound to act as a synergistic agent. Further research is warranted to explore its specific interactions with a broader range of conventional therapeutics, including various classes of antibiotics, to ascertain its potential in combating antimicrobial resistance and enhancing treatment outcomes.

Table 1: Synergistic Effects of 3,4,5-Trimethoxycinnamic Acid (TMCA) Amide Derivatives with Chemotherapeutic Agents

TMCA Amide Derivative Conventional Therapeutic Agent Cell Line Observed Synergistic Effect
S11 Colcemid, Hydroxyurea HeLa, IMR-32 Enforced cell cycle inhibition (G2-M phase arrest)
S12 Colcemid, Hydroxyurea HeLa, IMR-32 Enforced cell cycle inhibition (G2-M phase arrest)
S13 Colcemid, Hydroxyurea HeLa, IMR-32 Enforced cell cycle inhibition (G2-M phase arrest)

Combinatorial Effects with Other Phytochemicals

The investigation of combinatorial effects between different phytochemicals is a promising strategy for developing potent therapeutic formulations. While specific studies focusing on the combination of this compound with other phytochemicals are not extensively documented, the broader context of phytochemical synergy provides a basis for its potential in this area.

The parent compound, 3,4,5-trimethoxycinnamic acid (TMCA), is a component of Polygalae Radix, a medicinal plant used in traditional medicine nih.gov. Traditional herbal formulations often rely on the synergistic interactions of multiple constituents to achieve their therapeutic effects. This historical use suggests that TMCA and its derivatives, like this compound, may act in concert with other plant-derived compounds.

Further research is needed to systematically evaluate the combinatorial effects of this compound with other well-known phytochemicals such as flavonoids, terpenoids, and alkaloids. Such studies could unveil novel synergistic pairings with enhanced antioxidant, anti-inflammatory, or antimicrobial properties.

Table 2: Investigated Combinatorial Potential of the 3,4,5-Trimethoxycinnamoyl Moiety

Phytochemical Base Modification with TMCA Target/Activity Implication for Combinatorial Effect
Andrographolide Esterification with TMCA Anti-HBV TMCA group is considered favorable for enhancing anti-HBV activity nih.gov.

Therapeutic Potential and Future Research Directions

Preclinical Efficacy Studies

MTC has demonstrated promising effects in a range of preclinical studies, highlighting its anti-inflammatory, antiarrhythmic, and anticancer properties.

Anti-inflammatory and Antioxidant Activity

In cellular models, MTC has shown significant anti-inflammatory and antioxidant effects. nih.gov Research using RAW264.7 macrophages, a cell line commonly used to study inflammation, revealed that MTC could suppress the production of key inflammatory mediators. nih.govresearchgate.net Specifically, MTC at concentrations of 5–20 µM was found to inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) induced by lipopolysaccharide (LPS) and interferon-gamma (IFNγ). nih.govresearchgate.net Furthermore, it reduced the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

The anti-inflammatory action of MTC is linked to its ability to modulate key signaling pathways. nih.govresearchgate.net It was observed to decrease the phosphorylation of IκB and p65, which are crucial components of the NF-κB signaling pathway, a central regulator of inflammation. nih.govresearchgate.net Concurrently, MTC enhanced the DNA binding of Nrf2, a transcription factor that plays a critical role in the antioxidant response. nih.govresearchgate.net

In a co-culture model of macrophages and adipocytes, MTC not only reduced the secretion of inflammatory cytokines and chemokines but also improved glucose uptake. nih.gov This effect is proposed to be associated with the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.gov

Antiarrhythmic Effects

Preclinical studies have also pointed to the potential of MTC as an antiarrhythmic agent. medchemexpress.com In rabbit myocytes, MTC was shown to suppress triggered activities, which are abnormal electrical impulses that can lead to cardiac arrhythmias. medchemexpress.comnih.gov The proposed mechanism for this effect is its ability to inhibit the L-type calcium current in cardiomyocytes. nih.govthegoodscentscompany.com By modulating calcium influx, MTC can shorten the action potential duration, thereby reducing the likelihood of arrhythmias. nih.gov

Anticancer Potential

The parent compound of MTC, 3,4,5-trimethoxycinnamic acid (TMCA), and its derivatives have been investigated for their anticancer properties. nih.govresearchgate.net While direct studies on MTC are less extensive, related compounds have shown activity against various cancer cell lines. nih.govresearchgate.net For instance, certain amide derivatives of TMCA have demonstrated the ability to induce apoptosis and inhibit DNA repair in cancer cells. nih.gov The structural similarity of MTC to these active compounds suggests that it may also possess anticancer potential, warranting further investigation. nih.gov

Table 1: Summary of Preclinical Efficacy of Methyl 3,4,5-trimethoxycinnamate (B1233958)

Therapeutic Area Model System Key Findings Mechanism of Action Citation
Inflammation RAW264.7 Macrophages Suppressed TNF-α, IL-6, IL-1β, NO, PGE2 Inhibition of NF-κB pathway, Activation of Nrf2 pathway nih.govresearchgate.net
Inflammation Macrophage-Adipocyte Co-culture Reduced inflammatory mediators, Enhanced glucose uptake Activation of AMPK nih.gov
Cardiovascular Rabbit Myocytes Suppression of triggered activities Inhibition of L-type calcium current medchemexpress.comnih.gov
Cancer (Related Compounds) Apoptosis induction, DNA repair inhibition (Varies by derivative) nih.govresearchgate.net

Exploration of Novel Therapeutic Applications

The diverse biological activities of MTC open up possibilities for its application in other therapeutic areas beyond those already explored.

The anti-inflammatory and antioxidant properties of MTC suggest its potential utility in managing chronic inflammatory diseases. nih.gov Conditions such as inflammatory bowel disease, arthritis, and neurodegenerative disorders, which are characterized by persistent inflammation, could be potential targets for MTC-based therapies. nih.govnih.gov Its ability to modulate the NF-κB and Nrf2 pathways is particularly relevant in these contexts. nih.govresearchgate.net

Furthermore, the link between inflammation and metabolic disorders like insulin (B600854) resistance suggests another avenue for exploration. nih.gov The finding that MTC can enhance glucose uptake in adipocytes in a co-culture model is a promising lead for investigating its potential in managing metabolic syndrome. nih.gov

The neuroprotective effects of related TMCA derivatives also hint at a potential role for MTC in central nervous system (CNS) disorders. nih.gov TMCA itself has been reported to have anticonvulsant and sedative activities, acting as a GABA-A/BZ receptor agonist. nih.gov Given that MTC is a methyl ester of TMCA, it is plausible that it could cross the blood-brain barrier and exert effects on the CNS, making it a candidate for research in areas like epilepsy, anxiety, and other neurological conditions. nih.gov

Challenges and Opportunities in Drug Development

Despite the promising preclinical data, the development of MTC into a clinically approved drug faces several challenges. Like many natural products, issues related to bioavailability, metabolic stability, and potential toxicity need to be thoroughly addressed. nih.gov The synthesis of MTC and its derivatives can be complex, and optimizing the manufacturing process for large-scale production is a critical step. mdpi.com

Structure-activity relationship (SAR) studies are crucial to identify more potent and selective analogs of MTC. nih.gov By systematically modifying the chemical structure, researchers can aim to enhance its therapeutic efficacy while minimizing off-target effects. nih.gov For instance, research on related TMCA amides has shown that specific substitutions on the benzene (B151609) ring can significantly influence their pro-apoptotic activity in cancer cells. nih.gov

The development of novel drug delivery systems could also present an opportunity to overcome some of the challenges associated with MTC. Encapsulation in nanoparticles or other carrier systems could improve its solubility, stability, and targeted delivery to specific tissues, thereby enhancing its therapeutic index.

Emerging Research Areas

The field of MTC research is continually evolving, with several emerging areas holding significant promise.

The exploration of MTC's effects on the gut microbiome is a nascent but potentially fruitful area of research. The gut microbiota plays a crucial role in inflammation and metabolism, and understanding how MTC interacts with these microbial communities could reveal new mechanisms of action and therapeutic applications.

Another emerging area is the investigation of MTC in combination therapies. Combining MTC with existing drugs could lead to synergistic effects, allowing for lower doses and reduced side effects. For example, in cancer therapy, MTC could potentially be used to sensitize tumors to conventional chemotherapeutic agents. nih.gov

The anti-melanogenic properties of a related compound, 3,4,5-trimethoxycinnamate thymol (B1683141) ester (TCTE), suggest a potential application for MTC in dermatology. nih.gov Research into the effects of MTC on melanogenesis could lead to its development as a skin-lightening agent or for the treatment of hyperpigmentation disorders.

Q & A

Q. What synthetic methods are commonly used to prepare methyl 3,4,5-trimethoxycinnamate, and how are they optimized for purity?

this compound is synthesized via esterification of 3,4,5-trimethoxycinnamic acid with methanol under acid catalysis or through transesterification of ethyl analogs. For instance, ethyl 3,4,5-trimethoxybenzoylacetate derivatives can be converted to methyl esters via base-mediated alcohol exchange . Optimization includes controlling reaction time, temperature (typically 60–80°C), and stoichiometric ratios to minimize byproducts. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. How is the structure of this compound validated in synthetic or natural isolates?

Structural validation employs 1^1H NMR, 13^{13}C NMR, and IR spectroscopy. Key spectral features include:

  • 1^1H NMR (DMSO-d6d_6): δ 3.68–3.80 (9H, methoxy groups), 6.65 (d, J=16.0J = 16.0 Hz, α-vinyl proton), 7.06 (s, aromatic protons), 7.59 (d, J=16.0J = 16.0 Hz, β-vinyl proton) .
  • IR: Peaks at 1697 cm1^{-1} (ester C=O) and 1631 cm1^{-1} (C=C) confirm functional groups .

Q. What in vitro assays are used to evaluate the anti-inflammatory activity of this compound?

RAW264.7 macrophages stimulated with LPS/IFN-γ are a standard model. Activity is quantified via ELISA for TNF-α, IL-6, and IL-1β secretion. At 20 µM, this compound reduces TNF-α production by ~2.5-fold compared to controls . Dose-response curves (5–20 µM) and viability assays (MTT or resazurin) ensure cytotoxicity does not confound results .

Advanced Research Questions

Q. How does this compound suppress triggered arrhythmias in cardiomyocytes, and what are the molecular targets?

In rabbit ventricular myocytes, the compound inhibits Ca2+^{2+}-dependent triggered activities by modulating L-type Ca2+^{2+} channels and sarcoplasmic reticulum Ca2+^{2+} release. It reduces spontaneous Ca2+^{2+} waves by 40–60% at 10 µM, likely via interaction with ryanodine receptor stabilization . Confocal imaging with Fluo-4 AM confirms reduced Ca2+^{2+} spark frequency .

Q. What contradictions exist in the anti-inflammatory efficacy of this compound across different cell models?

While the compound shows strong activity in RAW264.7 macrophages (80% TNF-α inhibition at 20 µM), its effect in human umbilical vein endothelial cells (HUVECs) is weaker. In HUVECs, 50 µM reduces TNF-α-induced ICAM-1 expression by only 30%, suggesting cell-specific signaling pathways or differential esterase activity affecting bioavailability .

Q. How do structural modifications of the cinnamate moiety influence bioactivity?

SAR studies reveal:

  • Methoxy groups : Removal of the 4-methoxy group reduces anti-arrhythmic activity by 70%, highlighting its role in membrane interaction .
  • Ester chain length : Ethyl analogs show 1.3x lower anti-adhesion activity than methyl esters in endothelial cells, suggesting steric hindrance impacts target binding .
  • α,β-unsaturation : Hydrogenation of the double bond abolishes anti-inflammatory effects, confirming its necessity for NF-κB inhibition .

Q. What computational methods are used to predict the compound’s interaction with therapeutic targets?

Molecular docking (AutoDock Vina) and network pharmacology (Cytoscape) identify interactions with inflammatory mediators (COX-2, TNF-α) and cancer targets (EGFR, AKT1). Degree centrality analysis in lung cancer models ranks this compound among the top bioactive compounds with a node degree of 15–32 in C-T-D networks .

Methodological Considerations

Q. How are extraction and purification protocols optimized for this compound from natural sources like Polygala tenuifolia?

Sequential extraction (hexane → chloroform → ethanol) followed by silica gel chromatography (eluent: hexane/acetone 7:3) yields 0.2–0.5% w/w from dried roots. Purity is enhanced via recrystallization in methanol (mp 232–234°C) . LC-MS (ESI+) confirms [M+H]+^+ at m/z 253.1 .

Q. What are common pitfalls in assessing the compound’s pharmacokinetics, and how are they addressed?

Challenges include rapid esterase-mediated hydrolysis in serum, reducing bioavailability. Strategies:

  • Stabilization : Use of esterase inhibitors (e.g., PMSF) in ex vivo assays .
  • Prodrug design : Synthesis of trimethoxycinnamamides with improved plasma stability (t1/2_{1/2} > 6h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,4,5-trimethoxycinnamate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4,5-trimethoxycinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.